molecular formula C19H25NO5 B1512122 (S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate CAS No. 847406-37-5

(S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate

Cat. No.: B1512122
CAS No.: 847406-37-5
M. Wt: 347.4 g/mol
InChI Key: YOMHJOZBENFTEE-ZFWWWQNUSA-N
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Description

(S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and an oxazolidinone ring. It is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Addition of the tert-Butyl Group: The tert-butyl group is added via an alkylation reaction.

    Final Assembly: The final step involves the coupling of the oxazolidinone intermediate with a suitable ester to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: In the industrial sector, it is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are known for their antimicrobial properties.

    Benzyl-substituted oxazolidinones: These compounds have similar structures but may differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tert-butyl and benzyl groups, along with the oxazolidinone ring, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

847406-37-5

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

tert-butyl (3S)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate

InChI

InChI=1S/C19H25NO5/c1-13(10-16(21)25-19(2,3)4)17(22)20-15(12-24-18(20)23)11-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3/t13-,15-/m0/s1

InChI Key

YOMHJOZBENFTEE-ZFWWWQNUSA-N

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

SMILES

CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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